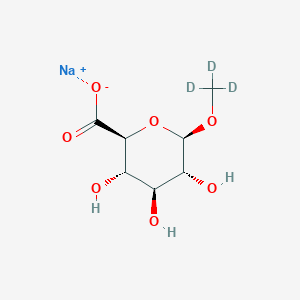
Methyl-d3 Beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3 Beta-D-Glucuronide Sodium Salt: is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glycosidic compound. This compound is often used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of methyl beta-D-glucuronide with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions under specific conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of a functional group in the compound with another group, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Methyl-d3 Beta-D-Glucuronide Sodium Salt is used as a chemical reagent in various synthetic pathways and analytical techniques. Biology: It is employed in biological studies to induce the production of specific enzymes, such as beta-D-glucuronidase in Escherichia coli. Medicine: The compound is used in pharmaceutical research to study drug metabolism and enzyme activity. Industry: It finds applications in the production of glycoproteins and other biologically active molecules.
Molecular Targets and Pathways Involved:
Enzyme Induction: this compound induces the production of beta-D-glucuronidase, an enzyme involved in the breakdown of glucuronides.
Pathways: The compound interacts with specific molecular pathways to modulate enzyme activity, which is crucial in various biological processes.
Comparison with Similar Compounds
Phenyl-beta-D-glucuronide: Another glycosidic compound used in similar research applications.
Methyl beta-D-glucopyranoside: A related compound with applications in glycosidic chemistry.
Resorufin pentyl ether: Used in biochemical assays and research.
Uniqueness: Methyl-d3 Beta-D-Glucuronide Sodium Salt is unique in its ability to induce specific enzyme production, making it valuable in targeted biological studies.
Properties
Molecular Formula |
C7H11NaO7 |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1/i1D3; |
InChI Key |
MSQCUKVSFZTPPA-QGPDKJCDSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















